molecular formula C7H10N2O B14895363 2-Ethynylpyrrolidine-1-carboxamide

2-Ethynylpyrrolidine-1-carboxamide

Cat. No.: B14895363
M. Wt: 138.17 g/mol
InChI Key: OCNJBNSAAFVWJF-UHFFFAOYSA-N
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Description

2-Ethynylpyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring with an ethynyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrrolidine-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with N-Boc-D-proline methyl ester.

    Reduction: The ester is reduced using DIBAL-H (Diisobutylaluminum hydride) in dichloromethane at low temperatures (-76°C).

    Amidation: The resulting intermediate undergoes amidation with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate.

    Cyclization: The final step involves cyclization to form the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can form hydrogen bonds with enzymes, inhibiting their activity.

    Pathways Involved: The compound may interfere with DNA repair pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxamide: Similar structure but lacks the ethynyl group.

    Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity.

    Prolinol: A hydroxylated derivative of pyrrolidine

Uniqueness: 2-Ethynylpyrrolidine-1-carboxamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-ethynylpyrrolidine-1-carboxamide

InChI

InChI=1S/C7H10N2O/c1-2-6-4-3-5-9(6)7(8)10/h1,6H,3-5H2,(H2,8,10)

InChI Key

OCNJBNSAAFVWJF-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCN1C(=O)N

Origin of Product

United States

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